molecular formula C6H10N4O B6260764 rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine CAS No. 2163418-28-6

rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine

Cat. No.: B6260764
CAS No.: 2163418-28-6
M. Wt: 154.17 g/mol
InChI Key: SSAIVGFISMYFKQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine is a chiral organic compound featuring an oxolane (tetrahydrofuran) ring fused with a 1,2,4-triazole moiety. Its structure comprises a five-membered oxolane ring substituted at the 2-position with a 1H-1,2,4-triazol-5-yl group and at the 3-position with an amine group. The racemic designation indicates a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers.

This compound is primarily synthesized via multi-step organic reactions, including the preparation of triazole and oxolane intermediates followed by coupling under controlled conditions . Its dihydrochloride salt form (rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) is commonly used to enhance solubility and stability for pharmacological studies .

The triazole-oxolane scaffold is notable for its versatility in drug discovery, particularly in oncology and antimicrobial research. The triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets, while the oxolane ring provides conformational rigidity .

Properties

CAS No.

2163418-28-6

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

(2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine

InChI

InChI=1S/C6H10N4O/c7-4-1-2-11-5(4)6-8-3-9-10-6/h3-5H,1-2,7H2,(H,8,9,10)/t4-,5+/m1/s1

InChI Key

SSAIVGFISMYFKQ-UHNVWZDZSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1N)C2=NC=NN2

Canonical SMILES

C1COC(C1N)C2=NC=NN2

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

    Coupling of the Two Rings: The final step involves coupling the triazole and oxolane rings through a suitable linker, often using a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products:

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Substituted derivatives of the oxolane ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring can interact with metal ions, while the oxolane ring can participate in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Compounds sharing the triazole-oxolane core or analogous heterocyclic systems are compared below:

Compound Name Structural Features Key Biological Activities Reference
rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine Oxolane + 1,2,4-triazole; amine substituent Anticancer (apoptosis induction), antimicrobial
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride Methylated triazole; dihydrochloride salt IC50: 0.99–27.33 μM (NCI-H23 lung cancer cells)
rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine Oxolane + trifluoromethyl group; amine substituent Moderate cytotoxicity; acetylcholinesterase inhibition
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine Oxolane + pyridine ring; amine substituent Lower neuropharmacological potency
rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride Triazole-oxolane with methylated linker; dihydrochloride salt Specialized industrial/research applications

Key Differences and Uniqueness

Triazole Substitution: The methylated triazole variant (rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) shows enhanced anticancer activity (IC50 ~0.99 μM) compared to the non-methylated parent compound, likely due to improved hydrophobic interactions with target proteins . In contrast, pyridine-substituted oxolanes (e.g., rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine) exhibit reduced potency in neuropharmacological assays, emphasizing the triazole’s critical role in binding .

Salt Forms :

  • Dihydrochloride salts (e.g., rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride) demonstrate superior aqueous solubility and stability compared to free bases, enabling in vivo applications .

Functional Group Modifications :

  • The trifluoromethyl derivative (rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine) exhibits moderate cytotoxicity but distinct acetylcholinesterase inhibition, suggesting divergent mechanisms of action .
  • Pyrazole-substituted oxolanes (e.g., rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine) prioritize metabolic stability over potency, highlighting structural trade-offs .

Physicochemical Properties

Property This compound rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine
Molecular Weight 170.19 g/mol 255.14 g/mol 175.15 g/mol
Solubility Low (free base) High (dihydrochloride salt) Moderate
LogP ~0.5 ~1.2 ~1.8

Biological Activity

rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine is a chiral compound characterized by the presence of a triazole ring and an oxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H10_{10}N4_4O, with a molecular weight of 154.17 g/mol. Its structural features include:

  • Triazole Ring : Contributes to metal ion interactions and enzyme binding.
  • Oxolane Ring : Facilitates hydrogen bonding, enhancing binding affinity to biological targets.
PropertyValue
Molecular FormulaC6_6H10_{10}N4_4O
Molecular Weight154.17 g/mol
CAS Number2163418-28-6
IUPAC Name(2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound binds to the active site of target enzymes, preventing substrate interaction and subsequent catalytic activity. The triazole moiety can chelate metal ions essential for enzyme function while the oxolane structure enhances the compound's ability to form hydrogen bonds.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated several triazole-linked compounds for anticancer properties. Among them, this compound showed promising results in inhibiting tumor growth.
    • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
    • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies have shown that triazole compounds can inhibit the growth of various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • Substituent Positioning : Ortho-substituted derivatives typically exhibit greater activity compared to meta or para substitutions.
  • Number of Substituents : Increased substitution generally leads to decreased activity; monosubstituted compounds tend to be more effective than disubstituted ones.
  • Functional Group Influence : The presence of different functional groups significantly impacts both anticancer and antimicrobial activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.